molecular formula C7H6F3NO B8612490 3-Oxo-3-(1-(trifluoromethyl)cyclopropyl)propanenitrile

3-Oxo-3-(1-(trifluoromethyl)cyclopropyl)propanenitrile

Cat. No.: B8612490
M. Wt: 177.12 g/mol
InChI Key: POHWEHXJRGNLOJ-UHFFFAOYSA-N
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Description

3-Oxo-3-(1-(trifluoromethyl)cyclopropyl)propanenitrile is a useful research compound. Its molecular formula is C7H6F3NO and its molecular weight is 177.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H6F3NO

Molecular Weight

177.12 g/mol

IUPAC Name

3-oxo-3-[1-(trifluoromethyl)cyclopropyl]propanenitrile

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)6(2-3-6)5(12)1-4-11/h1-3H2

InChI Key

POHWEHXJRGNLOJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(=O)CC#N)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a slurry of NaH (432 mg, 18 mmol) in THF (40 mL) heated at reflux was added dropwise over 10 minutes a solution of methyl 1-(trifluoromethyl)cyclopropanecarboxylate (2.0 g, 11.9 mmol) in acetonitrile (940 uL, 12 mmol) and the mixture heated at reflux overnight. After cooling to room temperature, the reaction was partitioned between ether and H2O, the aqueous layer acidified with 1N HCl(aq), extracted with ether, and the combined org layers washed with brine, dried over MgSO4, filtered, concentrated in vacuo, and purified by column chromatography (5-40% EtOAc/hexanes) to give 3-oxo-3-(1-(trifluoromethyl)cyclopropyl)propanenitrile (1.04 g, 5.88 mmol, 49%). LC-MS (ESI) m/z 178 (M+H)+.
Name
Quantity
432 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
940 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Add 2 M LDA solution in THF (19.15 mL, 38.3 mmol) to a dry ice-acetone cooled solution of 1-trifluoromethyl-cyclopropane-1-carboxylic acid methyl ester (2.93 g, 17.4 mmol) and acetonitrile (1.43 g mL, 34.8 mmol) in THF (30 mL). Stir reaction mixture at −70° C. for 1.5 hours and then allow to warm to 22° C. for 2 hours. Concentrate, add hexanes, and filter to give a yellow solid. Wash with hexanes and treat with diethyl ether (250 mL) then 2 N HCl (150 mL). Extract aq. layer with diethyl ether (4×100 mL). Dry the combined organic phases over sodium sulfate. Removal of solvent provides 3-Oxo-3-(1-trifluoromethyl-cyclopropyl)-propionitrile (2.99 g, 97% yield). MS (ES−): m/z=176.1 [M+H].
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.93 g
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
19.15 mL
Type
solvent
Reaction Step One

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